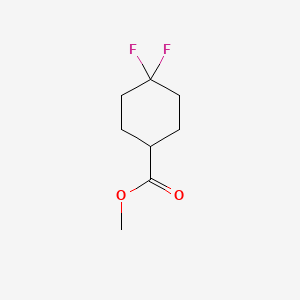

Methyl 4,4-difluorocyclohexanecarboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 4,4-difluorocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYGYNWRARNCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559426 | |

| Record name | Methyl 4,4-difluorocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121629-14-9, 882855-71-2 | |

| Record name | Methyl 4,4-difluorocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121629-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-difluorocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Academic Research Context of Methyl 4,4 Difluorocyclohexanecarboxylate

Strategic Role in Contemporary Organic Synthesis Research

In modern organic synthesis, Methyl 4,4-difluorocyclohexanecarboxylate and its derivatives are valued as versatile building blocks. The ester functional group provides a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This allows for the straightforward incorporation of the 4,4-difluorocyclohexyl moiety into larger, more complex molecular architectures.

The synthesis of its corresponding acid, 4,4-difluorocyclohexanecarboxylic acid, is a common transformation that showcases its utility. chemicalbook.com This carboxylic acid can then be used in coupling reactions to form amide or ester linkages, a common strategy in the assembly of bioactive molecules. The stability of the C-F bonds ensures that the difluorinated ring remains intact throughout multi-step synthetic sequences, making it a reliable component for introducing fluorine into target structures.

Importance within Fluorine Chemistry and its Applications

The study of this compound is deeply rooted in the broader field of fluorine chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govresearchgate.net The gem-difluoromethylene group (CF2) is of particular interest because it can act as a bioisostere for other functional groups, such as a carbonyl group (C=O) or a methylene (B1212753) group (CH2), while introducing unique electronic and conformational effects.

Research comparing gem-difluorinated cycloalkanes with their non-fluorinated counterparts has revealed systematic effects on key physicochemical properties relevant to drug design. nih.govchemrxiv.org

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms influences the acidity of nearby functional groups through an inductive effect. For instance, the pKa of a carboxylic acid on a difluorinated ring will be lower (more acidic) compared to its non-fluorinated analog. nih.gov

Lipophilicity (LogP): The impact of gem-difluorination on lipophilicity is complex and depends on the molecular context. nih.gov While fluorine is highly electronegative, the introduction of a CF2 group does not always lead to a straightforward increase or decrease in lipophilicity. The effect is influenced by the ring size and the position of the fluorine atoms. nih.govchemrxiv.org

Metabolic Stability: A key advantage of incorporating the CF2 group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This often prevents oxidation at the fluorinated position, a common metabolic pathway for non-fluorinated cycloalkanes. Studies have shown that gem-difluorination can either slightly improve or have no negative effect on metabolic stability. nih.govchemrxiv.org

| Property | Effect of gem-Difluorination | Underlying Principle |

|---|---|---|

| Acidity (pKa) | Increases acidity (lowers pKa) of proximal acidic groups | Strong inductive electron-withdrawal by fluorine atoms. nih.gov |

| Lipophilicity (LogP) | Variable; can increase or decrease depending on molecular structure. nih.govchemrxiv.org | Complex interplay of polarity, molecular size, and conformation. |

| Metabolic Stability | Generally enhanced or unaffected. nih.govchemrxiv.org | High strength of the C-F bond blocks metabolic oxidation at that position. |

Contribution to Medicinal Chemistry and Agrochemical Discovery Platforms

The 4,4-difluorocyclohexyl motif, readily accessible from its methyl ester precursor, is a privileged scaffold in modern drug discovery. researchgate.net Its utility stems from its ability to act as a bioisosteric replacement for other cyclic systems, offering a way to fine-tune a drug candidate's properties to improve its efficacy and pharmacokinetic profile. chemrxiv.orgenamine.net The judicious placement of fluorine can enhance binding affinity to biological targets, improve membrane permeability, and increase metabolic stability, thereby extending the duration of the drug's action. nih.govresearchgate.net

The gem-difluorocycloalkyl group has been successfully incorporated into several marketed pharmaceuticals and experimental drugs, demonstrating its high value in medicinal chemistry. researchgate.net The substitution of a hydrogen-bearing carbon with a CF2 group can lock the conformation of the ring, which can be beneficial for optimizing the interaction with a specific protein binding site. This strategic use of fluorine is a cornerstone of modern medicinal chemistry for enhancing therapeutic efficacy. chemrxiv.org

| Compound | Therapeutic Area | Role of the gem-Difluorocyclohexyl Group |

|---|---|---|

| Maraviroc | Anti-HIV Medication | Part of the core structure, contributing to the overall physicochemical and pharmacokinetic profile. researchgate.net |

| Ivosidenib | Anticancer Agent | Incorporated into the molecular scaffold to optimize drug-like properties. researchgate.net |

| IPN60090 | Experimental Glutaminase-1 Inhibitor | The gem-difluorocycloalkyl group is a key structural feature. researchgate.net |

Advanced Synthetic Methodologies for Methyl 4,4 Difluorocyclohexanecarboxylate and Analogous Fluorinated Cyclohexane Derivatives

Established Synthetic Routes and Mechanistic Studies

The synthesis of Methyl 4,4-difluorocyclohexanecarboxylate and its analogs relies on well-established, yet sophisticated, chemical transformations. These routes typically involve the formation of the ester and the introduction of the gem-difluoro moiety, which can be achieved through various strategic approaches.

Esterification Pathways for 4,4-Difluorocyclohexanecarboxylic Acid

The final step in the synthesis of this compound is often the esterification of its corresponding carboxylic acid precursor, 4,4-Difluorocyclohexanecarboxylic acid. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org To drive the reversible reaction toward the product, methanol is typically used in large excess, acting as both the reactant and the solvent. libretexts.org

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Description | Common Examples |

|---|---|---|

| Substrate | The carboxylic acid to be esterified. | 4,4-Difluorocyclohexanecarboxylic acid |

| Reagent | The alcohol used for ester formation. | Methanol (in large excess) |

| Catalyst | Strong protic acids. | Sulfuric Acid (H₂SO₄), para-Toluenesulfonic Acid (p-TsOH) operachem.com |

| Temperature | Typically reflux to accelerate the reaction. | Boiling point of the alcohol solvent (e.g., ~65°C for Methanol) operachem.com |

| Workup | Neutralization and extraction to isolate the pure ester. | Washing with aqueous sodium bicarbonate solution operachem.com |

While specific high-yield procedures for the methyl ester are proprietary or embedded in patent literature, the synthesis of the parent 4,4-Difluorocyclohexanecarboxylic acid via hydrolysis of its ethyl ester is well-documented, proceeding in high yield (97%) using lithium hydroxide (B78521), which underscores the robustness of this chemical linkage. chemicalbook.comchemicalbook.com

Fluorination Strategies for Cyclohexanone and Cyclohexanecarboxylic Acid Precursors

The critical gem-difluoro group at the C4 position is installed using specialized fluorinating agents on suitable precursors, most commonly those containing a ketone functionality, such as Ethyl 4-oxocyclohexanecarboxylate.

Direct difluorination, often called deoxofluorination, replaces a carbonyl oxygen with two fluorine atoms. This transformation is a cornerstone for synthesizing gem-difluoro compounds. The most widely used reagents for this purpose are sulfur trifluorides, such as Diethylaminosulfur Trifluoride (DAST) and its less thermally sensitive successor, Deoxofluor. nih.gov These reagents effectively convert ketones into the corresponding 1,1-difluorides. nih.gov The reaction proceeds via nucleophilic attack of the carbonyl oxygen on the sulfur atom of the fluorinating agent, leading to an intermediate that subsequently eliminates sulfur dioxide and generates the gem-difluoroalkane.

Another powerful method involves the use of iodine pentafluoride (IF₅) for the desulfurizing difluorination of benzyl (B1604629) sulfides that contain an electron-withdrawing group like an ester. This approach provides the gem-difluoro compounds in good yields.

For more complex fluorinated cyclohexane (B81311) analogs, multi-step convergent syntheses are employed. These strategies build the fluorinated ring system through a sequence of reactions, offering greater control over stereochemistry and functional group placement.

An illustrative example is the synthesis of highly functionalized fluorinated cyclohexanes from unsaturated precursors. nih.gov A typical sequence might involve:

Epoxidation: A cyclohexene (B86901) derivative is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide.

Hydrofluorination Ring-Opening: The epoxide is then opened with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to introduce both a fluorine atom and a hydroxyl group (a fluorohydrin).

Iterative Functionalization: This process can be repeated on other parts of the molecule or followed by further functional group manipulations. For instance, a remaining hydroxyl group can be converted into a good leaving group (e.g., a triflate) and substituted with another fluoride ion to build up the desired fluorination pattern. acs.org

This approach allows for the synthesis of di-, tri-, and tetra-fluorinated cyclohexane rings with defined stereoisomerism, which is crucial for creating structurally diverse and complex molecules for drug discovery programs.

Innovations in Synthetic Protocols and Green Chemistry Integration

While established methods are effective, the field of fluorine chemistry is continually evolving, with a strong emphasis on developing more sustainable, efficient, and safer synthetic routes.

Development of Sustainable Synthesis Approaches for Fluorocyclohexane (B1294287) Scaffolds

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net In the context of synthesizing fluorocyclohexane scaffolds, these principles are being actively applied.

Key areas of innovation include:

Safer Fluorinating Reagents: Traditional fluorinating agents like HF and F₂ gas are highly toxic and corrosive. numberanalytics.com Research focuses on developing solid, easier-to-handle reagents and exploring the use of alkali metal fluorides (e.g., KF) as a nucleophilic fluorine source, which are more benign. dovepress.comeurekalert.org

Catalytic Methods: Moving from stoichiometric to catalytic amounts of reagents reduces waste and cost. Transition-metal-catalyzed fluorination reactions are a major area of research, offering milder reaction conditions and improved selectivity. researchgate.net

Electrochemical and Photochemical Fluorination: These methods use electricity or light to drive fluorination reactions, often avoiding harsh reagents and providing unique reactivity. numberanalytics.com They represent a frontier in sustainable organofluorine chemistry.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions more efficiently. Applying flow technology to fluorination can help control highly exothermic reactions and handle hazardous intermediates more safely. sruc.ac.uk

Table 2: Comparison of Traditional vs. Green Fluorination Approaches

| Aspect | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Fluorine Source | Hazardous gases (F₂) or corrosive acids (HF) numberanalytics.com | Solid fluoride salts (KF), recyclable reagents dovepress.com |

| Reagents | Stoichiometric use of often toxic reagents (e.g., DAST) | Catalytic systems (e.g., transition metals), electrochemistry, photochemistry numberanalytics.comresearchgate.net |

| Solvents | Often chlorinated or volatile organic solvents | Greener solvents (e.g., ionic liquids) or solvent-free conditions |

| Process | Batch processing | Continuous flow synthesis for improved safety and efficiency sruc.ac.uk |

| Byproducts | Significant hazardous waste | Minimized waste, benign byproducts (e.g., salts) eurekalert.org |

By integrating these greener methodologies, the synthesis of valuable fluorocyclohexane scaffolds can become more economically viable and environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry. dovepress.com

Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of fluorinated organic molecules has historically been challenged by the need for harsh reagents and conditions. acs.orgnih.gov Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and safety. In the context of producing this compound and its analogs, several catalytic strategies are noteworthy.

One prominent approach involves the catalytic hydrogenation of fluorinated aromatic precursors. For instance, rhodium-based catalysts, particularly those with cyclic(amino)(alkyl)carbene (CAAC) ligands, have demonstrated high efficiency and cis-selectivity in the hydrogenation of fluoroarenes to all-cis-fluorinated cyclohexanes. This method offers a direct route to saturated fluorinated rings from readily available aromatic starting materials. researchgate.net

Another key area of catalytic innovation is in the introduction of the gem-difluoro unit itself. While not specific to this compound, rhodium-catalyzed reactions of diazoesters with various substrates can lead to the formation of gem-difluorinated structures. rsc.org Furthermore, developments in palladium-catalyzed fluorination of arylboronic acid derivatives represent a significant advancement in forming C-F bonds under milder conditions, which could be adapted for the synthesis of fluorinated cyclohexane precursors. pharmtech.com

The table below summarizes some catalytic approaches relevant to the synthesis of fluorinated cyclohexanes.

| Catalytic System | Reaction Type | Substrate Example | Product Type | Key Advantages |

| Rhodium(CAAC) Complexes | Arene Hydrogenation | Fluorinated Benzoates | cis-Fluorinated Cyclohexane Esters | High cis-selectivity, functional group tolerance |

| Palladium Catalysts | C-F Bond Formation | Arylboronic Acids | Aryl Fluorides | Milder conditions than traditional methods |

| Rhodium(II) Acetate | Carbene Insertion | Diazoesters | gem-Difluorinated Compounds | Versatile for C-F bond formation |

Stereoselective Approaches to Fluorinated Cyclohexane Carboxylates

The stereochemical arrangement of substituents on a cyclohexane ring is critical for its biological activity and material properties. Consequently, the development of stereoselective methods for the synthesis of fluorinated cyclohexane carboxylates is of high importance.

A regio- and stereoselective method has been developed for the synthesis of fluorinated 2-aminocyclohexanecarboxylic acid derivatives where the fluorine is at the 4-position. nih.gov This approach, starting from cis- or trans-β-aminocyclohex-4-enecarboxylic acids, involves the transformation of the double bond via iodooxazine formation and hydroxylation, followed by a hydroxy-fluorine or oxo-fluorine exchange, demonstrating precise control over the stereochemistry. nih.gov Although this example leads to an amino-substituted analog, the principles of stereocontrolled fluorination are directly applicable to the synthesis of other derivatives.

Nucleophilic fluorination of highly functionalized alicyclic diol derivatives using reagents like Deoxofluor has also been explored. d-nb.infobeilstein-journals.org The regio- and stereoselectivity of these reactions are highly dependent on the substrate, with neighboring group participation often playing a crucial role in determining the stereochemical outcome. d-nb.infobeilstein-journals.org This highlights the importance of substrate design in achieving the desired stereoisomer.

Biocatalysis is an emerging and powerful tool for stereoselective synthesis. Engineered enzymes have been utilized for the highly stereoselective synthesis of fluorinated cyclopropanes, a related cyclic system. nih.gov This approach offers the potential for excellent diastereo- and enantiocontrol that is often difficult to achieve with traditional chemocatalytic methods and could be extended to the synthesis of chiral fluorinated cyclohexanes. nih.gov

The following table outlines key stereoselective strategies.

| Approach | Key Transformation | Stereochemical Control | Applicability |

| Substrate-Directed Fluorination | Hydroxy-fluorine exchange | Neighboring group participation | Highly functionalized cyclohexanes |

| Chiral Starting Materials | Transformation of enantiopure precursors | Retention or inversion of stereocenters | Synthesis of specific enantiomers |

| Biocatalysis | Enzyme-mediated C-F bond formation | High diastereo- and enantioselectivity | Potential for asymmetric synthesis |

Process Chemistry and Scalability Research for Industrial Applications

The transition of a synthetic route from a laboratory scale to industrial production presents numerous challenges, particularly for fluorination reactions which can be hazardous and require specialized equipment. numberanalytics.compharmtech.compharmtech.com The process chemistry for this compound and its analogs must address safety, cost-effectiveness, and environmental impact.

A common synthetic route to 4,4-difluorocyclohexanecarboxylic acid involves the hydrolysis of its corresponding ester, such as ethyl 4,4-difluorocyclohexanecarboxylate. chemicalbook.comchemicalbook.com The esterification of the carboxylic acid to obtain the methyl ester is a subsequent straightforward step. ambeed.com For industrial-scale production, optimizing the hydrolysis and esterification steps for high yield and purity is crucial. nbinno.com

The choice of fluorinating agent is a critical consideration for scalability. While traditional reagents like hydrogen fluoride are cost-effective, they are highly corrosive and toxic, necessitating specialized handling and infrastructure. pharmtech.com Milder, more selective, but often more expensive, reagents like Deoxofluor or Fluolead are often preferred during process development for their improved safety profiles and milder reaction conditions. pharmtech.com

Continuous flow chemistry is emerging as a transformative technology to address many of the challenges associated with scaling up fluorination reactions. researchgate.net By conducting reactions in a continuous stream rather than in large batches, flow chemistry offers improved heat transfer, better control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time. pharmtech.comresearchgate.net This technology is particularly well-suited for exothermic and hazardous fluorination processes.

The development of robust and scalable synthetic routes is a key focus of process chemistry. This includes minimizing the number of synthetic steps, avoiding chromatographic purifications, and developing efficient work-up and isolation procedures. For fluorinated pharmaceutical intermediates, ensuring Good Manufacturing Practice (GMP) compliance is also a critical aspect of process development. pharmtech.comagcchem.com

The challenges and solutions for scaling up the synthesis of fluorinated compounds are summarized below.

| Challenge | Potential Solution | Key Benefits |

| Hazardous Reagents | Use of milder fluorinating agents (e.g., Deoxofluor) | Improved safety and handling |

| Exothermic Reactions | Continuous flow chemistry | Better temperature control, enhanced safety |

| Purification | Crystallization, distillation | Avoidance of costly and time-consuming chromatography |

| Cost-Effectiveness | Route optimization, use of cheaper starting materials | Reduced manufacturing costs |

| Environmental Impact | Green chemistry principles, solvent recycling | Minimized waste and environmental footprint |

Methyl 4,4 Difluorocyclohexanecarboxylate As a Key Building Block and Intermediate in Advanced Chemical Synthesis

Applications in Pharmaceutical Development Research

Precursor Synthesis for Active Pharmaceutical Ingredients (APIs)

Methyl 4,4-difluorocyclohexanecarboxylate is a crucial precursor in the synthesis of a new class of potent and selective modulators of the IL-17 pathway, which are under investigation for the treatment of inflammatory and autoimmune diseases. The difluorocyclohexyl moiety is a key pharmacophoric element in these molecules, contributing to their biological activity and favorable drug-like properties.

For instance, in the synthesis of novel difluorocyclohexyl derivatives as IL-17 modulators, the corresponding 4,4-difluorocyclohexanecarboxylic acid, readily prepared from the methyl ester, is a key intermediate. This acid is then elaborated through a series of chemical transformations to yield the final API. The synthesis of these complex molecules highlights the importance of this compound as a foundational building block.

Table 1: Synthesis of IL-17 Modulator Precursors

| Precursor | Starting Material | Key Transformation | Resulting Intermediate |

| 4,4-Difluorocyclohexanecarboxylic acid | This compound | Ester hydrolysis | Carboxylic acid for further functionalization |

| Substituted 4,4-difluorocyclohexyl amines | 4,4-Difluorocyclohexanecarboxylic acid | Curtius rearrangement or similar amination strategies | Key amine intermediates for coupling reactions |

Integration into Diverse Drug Discovery Building Block Libraries

The 4,4-difluorocyclohexyl scaffold, derived from this compound, is increasingly being incorporated into building block libraries for high-throughput screening and lead discovery. These libraries provide medicinal chemists with a diverse set of fluorinated motifs to explore structure-activity relationships (SAR) and optimize lead compounds. The presence of the gem-difluoro group can significantly influence the conformation and electronic properties of the cyclohexane (B81311) ring, leading to unique interactions with biological targets.

Chemical vendors and research organizations synthesize and offer a variety of derivatives of this compound, such as the corresponding acid, alcohol, and amine, to facilitate their use in drug discovery programs. These building blocks are then used to generate large libraries of novel compounds for biological screening.

Role in Multistep Organic Syntheses of Complex Drug Candidates

In the development of IL-17 modulators, for example, the difluorocyclohexyl core is often assembled early in the synthetic sequence from this compound. Subsequent steps then focus on the introduction of other key structural features and functional groups to achieve the desired pharmacological activity. The stability of the difluorinated ring system allows for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the core structure.

Applications in Agrochemical Research and Development

The introduction of fluorine into agrochemicals can lead to enhanced efficacy, selectivity, and metabolic stability, resulting in more effective and environmentally benign crop protection agents. This compound is a valuable building block for the synthesis of novel fluorinated agrochemicals, including fungicides, herbicides, and insecticides.

Synthesis of Novel Fluorinated Agrochemical Agents

The unique properties conferred by the 4,4-difluorocyclohexyl moiety make it an attractive scaffold for the design of new agrochemical active ingredients. Researchers are exploring the incorporation of this group into various classes of agrochemicals to improve their performance and address challenges such as resistance development in target pests and weeds. The synthesis of these novel agents often begins with the functionalization of this compound to introduce the necessary pharmacophoric groups.

Intermediacy in Pesticide and Herbicide Analog Design

This compound serves as a key intermediate in the design and synthesis of analogs of existing pesticides and herbicides. By replacing or modifying specific structural motifs with the difluorocyclohexyl group, chemists can fine-tune the biological activity, selectivity, and environmental fate of these compounds. This analog-based approach allows for the rapid exploration of new chemical space and the identification of next-generation crop protection products with improved profiles.

Table 2: Potential Agrochemical Analogs from this compound

| Agrochemical Class | Parent Scaffold | Modified Scaffold | Potential Advantage |

| Fungicides | Phenyl-based | 4,4-Difluorocyclohexyl-based | Increased metabolic stability, altered spectrum of activity |

| Herbicides | Aromatic heterocycles | Heterocycles with 4,4-difluorocyclohexyl substituents | Enhanced herbicidal potency, different mode of action |

| Insecticides | Carboxamide derivatives | Carboxamides with a 4,4-difluorocyclohexyl moiety | Improved insecticidal activity, resistance breaking potential |

Contribution to Structure-Activity Relationship (SAR) and Lead Optimization Studies

This compound is a pivotal building block in medicinal chemistry, primarily utilized for the introduction of the 4,4-difluorocyclohexyl moiety into potential drug candidates. This structural motif is instrumental in Structure-Activity Relationship (SAR) studies and lead optimization, processes aimed at refining a compound's biological activity and pharmacokinetic profile. nih.gov The strategic incorporation of fluorine can modulate key physicochemical properties, offering a pathway to enhanced drug-like characteristics. nih.govchem-space.com

Strategic Fluorine Introduction for Bioisosteric Modification

The use of the 4,4-difluorocyclohexyl group, derived from this compound, is a key tactic in bioisosteric modification. nih.gov A bioisostere is a substituent that can replace another group within a molecule, maintaining a similar biological effect but with the potential for improved properties. chem-space.comcambridgemedchemconsulting.com The difluoromethylene (CF2) group is a notable bioisostere for moieties such as an ether oxygen or a methylene (B1212753) (CH2) group, and its introduction can lead to significant enhancements in metabolic stability. cambridgemedchemconsulting.comnih.gov

Influence on Molecular Conformation, Lipophilicity, and Receptor Interactions

The introduction of a gem-difluoro group onto a cyclohexane ring significantly impacts a molecule's three-dimensional shape (conformation), its affinity for fatty environments (lipophilicity), and its ability to bind to biological targets. nih.govnih.gov

Molecular Conformation: The presence of two fluorine atoms on the same carbon can influence the conformational preferences of the cyclohexane ring. This can help to lock the molecule into a specific shape that is more favorable for binding to its target receptor, thereby enhancing its potency.

Lipophilicity: Fluorine is the most electronegative element, and its incorporation into a molecule typically increases its lipophilicity. academie-sciences.fr This property is often quantified by the logarithm of the partition coefficient (logP). An increase in lipophilicity can improve a compound's ability to cross biological membranes. nih.gov Studies on functionalized gem-difluorinated cycloalkanes have shown that the effect on lipophilicity can be complex, influenced by factors such as the position of the fluorine atoms and the ring size. nih.gov

Receptor Interactions: The highly polarized C-F bonds can introduce favorable interactions with the target protein. The difluoromethyl group, for instance, can act as a hydrogen bond donor, a property that can be beneficial for receptor binding. researchgate.net The electron-withdrawing nature of fluorine atoms can also influence the acidity or basicity (pKa) of nearby functional groups, which can in turn affect binding interactions. nih.gov

The following table summarizes the key physicochemical properties influenced by the introduction of the 4,4-difluorocyclohexyl group in drug design:

| Property | Impact of 4,4-Difluorocyclohexyl Moiety | Research Findings |

| Metabolic Stability | Generally increased | Gem-difluorination can lead to slight improvements in metabolic stability. nih.gov |

| Lipophilicity (logP) | Typically increased | The effect can be complex and is influenced by other structural features. nih.gov |

| Acidity/Basicity (pKa) | Altered due to inductive effects | The influence of the CF2 group on pKa is primarily driven by the inductive effect of the fluorine atoms. nih.gov |

| Molecular Conformation | Can be significantly influenced | Fluorination can alter the conformational preferences of the molecule. nih.gov |

| Receptor Binding | Can be enhanced | The electronic properties of the C-F bond can lead to improved binding interactions. researchgate.net |

Research on Derivatives and Analogues of Methyl 4,4 Difluorocyclohexanecarboxylate

Structural Modifications and Functionalization Strategies

The 4,4-difluorocyclohexane core is a conformationally restricted isostere of cyclohexane (B81311) and can be functionalized through transformations at the ester group or by direct substitution on the cyclohexane ring. researchgate.net These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov

The methyl ester of 4,4-difluorocyclohexanecarboxylate is a versatile handle for a variety of chemical transformations. The most fundamental of these is its hydrolysis to the corresponding carboxylic acid, which serves as a key intermediate for further functionalization. This conversion is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a tetrahydrofuran/water mixture, to yield 4,4-difluorocyclohexanecarboxylic acid with high efficiency.

Once formed, the carboxylic acid is a precursor for numerous derivatives. A common and vital transformation is the formation of amides, which are prevalent in biologically active molecules. Standard peptide coupling conditions, using reagents such as 2-(1H-Hbenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), can be employed to couple the carboxylic acid with a wide range of amines. This strategy has been used to synthesize peptidomimetic analogues for studying drug-protein interactions, where the difluorocyclohexyl moiety provides a stable, lipophilic scaffold. nih.gov

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid | Key intermediate for further synthesis. |

| Amide Formation | Amine, HCTU, HOBt, DIEA | Amide | Creation of peptidomimetics and other bioactive molecules. nih.gov |

| Esterification | Alcohol, Acid Catalyst | Ester | Modification of solubility and pharmacokinetic properties. |

| Reduction | LiAlH₄, THF | Primary Alcohol | Access to alcohol-based derivatives and further functionalization. |

Beyond the carboxylate group, the cyclohexane ring itself can be functionalized to generate structural diversity. A primary strategy for this involves the alkylation of the α-position (C1, the carbon atom bearing the carboxylate group). This is accomplished by deprotonating the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile, such as an alkyl halide. For instance, ethyl 4,4-difluorocyclohexanecarboxylate can be deprotonated with LDA and subsequently reacted with 4-fluorobenzyl bromide to yield ethyl 1-[(4-fluorophenyl)methyl]-4,4-difluorocyclohexane-1-carboxylate. This method allows for the introduction of various substituents at the C1 position, directly influencing the steric and electronic properties of the molecule.

Another approach involves modifying the cyclohexane ring at an earlier stage of the synthesis. For example, substitutions can be introduced on the precursor molecule, 4-oxocyclohexanecarboxylate, before the deoxofluorination step that installs the gem-difluoro group. researchgate.net The fluorination of a substituted cyclohexanone, such as 4-t-butylcyclohexanone, using reagents like diethylaminosulfur trifluoride (DAST), yields the corresponding 4-substituted-1,1-difluorocyclohexane. google.com This highlights that substituents can be incorporated prior to creating the difluorinated core, expanding the range of accessible analogues.

To explore more complex and rigid three-dimensional chemical space, the 4,4-difluorocyclohexane moiety can be incorporated into spirocyclic and fused ring systems. These structures are of great interest in medicinal chemistry as they can offer improved metabolic stability and novel intellectual property. knu.ua

A common precursor for these syntheses is 4,4-difluorocyclohexanone. researchgate.netknu.ua Spirocyclic systems can be constructed through intramolecular cyclization reactions. For example, a synthetic route to spiropyrrolidines involves the functionalization of 4,4-difluorocyclohexanone, followed by intramolecular heterocyclization to form the spiro-fused pyrrolidine (B122466) ring. knu.ua Similarly, electrochemical ring-expansion reactions have been demonstrated using 4,4-difluorocyclohexane-1-carboxylic acid as a substrate to synthesize nine-membered lactams, which are a type of fused-ring system. chinesechemsoc.org These advanced synthetic strategies allow for the creation of unique and conformationally constrained scaffolds based on the difluorocyclohexane core.

Elucidation of Fluorine's Influence on Reactivity and Selectivity in Derivatization

The two fluorine atoms at the C4 position exert a profound influence on the physicochemical properties and reactivity of the entire molecule. The gem-difluoro group is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect can be transmitted through the sigma bond framework of the cyclohexane ring.

This electron-withdrawing nature enhances the electrophilicity of other parts of the molecule. For example, in the related compound 4,4-difluorocyclohexanesulfonyl chloride, the fluorine substituents increase the electrophilic character of the sulfonyl chloride group, making it more reactive toward nucleophiles. cymitquimica.com Similarly, the acidity of the protons on the carbons adjacent to the gem-difluoro group (C3 and C5) is increased, which can influence the regioselectivity of certain reactions.

Development of Prodrug Strategies Utilizing 4,4-Difluorocyclohexanecarboxylate Moieties

The 4,4-difluorocyclohexyl group is an attractive moiety for incorporation into drug candidates and prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical agent. nih.gov This approach is often used to improve properties such as solubility, permeability, or targeted delivery.

The 4,4-difluorocyclohexyl group has been successfully incorporated into potent, biologically active compounds, demonstrating its utility in medicinal chemistry. A prominent example is the discovery of NMS-P118, a highly selective and orally available PARP-1 inhibitor developed for cancer therapy. acs.org The chemical name for this compound is 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide. acs.orgresearchgate.net In this molecule, the 4,4-difluorocyclohexyl group serves as a key structural component that contributes to the compound's high potency and excellent pharmacokinetic profile. acs.org

Medicinal Chemistry Research Applications of Methyl 4,4 Difluorocyclohexanecarboxylate and Its Derivatives

Design and Synthesis of Targeted Therapeutic Agents

The 4,4-difluorocyclohexane motif serves as a valuable building block in the synthesis of a range of bioactive molecules. Its rigid structure and the electronic effects of the fluorine atoms make it an attractive component for researchers aiming to optimize drug candidates.

Development of Anti-cancer Agents

Investigation of CCR5 Receptor Antagonists

One of the most prominent applications of the 4,4-difluorocyclohexane moiety is in the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a key target for antiretroviral therapy.

The FDA-approved HIV drug, Maraviroc (UK-427,857), is a prime example of a successful therapeutic agent incorporating this scaffold. Maraviroc is a monocarboxylic acid amide resulting from the formal condensation of 4,4-difluorocyclohexanecarboxylic acid with a primary amino group of a complex amine. nih.gov The synthesis of Maraviroc involves the coupling of 4,4-difluorocyclohexane-1-carboxylic acid with a β-amino ester intermediate. nih.govacs.org The presence of the 4,4-difluorocyclohexanecarbonyl group is considered important for maintaining the antagonistic activity. nih.gov

The biological activity of Maraviroc and its analogues has been extensively studied. Maraviroc is a potent, non-competitive antagonist of the CCR5 receptor, inhibiting the binding of the HIV viral coat protein gp120. chemicalbook.com It effectively neutralizes a wide range of HIV-1 strains with a mean IC90 of 0.21 μM. nih.gov

Table 1: In Vitro Activity of Maraviroc

| Assay | Target | IC50 / IC90 | Reference |

|---|---|---|---|

| Antiviral Activity | HIV-1 Bal R5 infected TZM-bl cells | IC50 = 0.0002 μM | selleckchem.com |

| Chemokine Binding Inhibition | MIP-1α | IC50 = 3.3 nM | selleckchem.com |

| Chemokine Binding Inhibition | MIP-1β | IC50 = 7.2 nM | selleckchem.com |

| Chemokine Binding Inhibition | RANTES | IC50 = 5.2 nM | selleckchem.com |

This table is interactive. Users can sort and filter the data.

Synthesis and Evaluation of Unnatural Amino Acid Analogues for Drug Discovery

Unnatural amino acids are invaluable tools in drug discovery, offering the ability to create peptides and other molecules with enhanced stability, conformational control, and novel biological activities. The 4,4-difluorocyclohexane scaffold has been utilized to create unique amino acid analogues.

1-Amino-4,4-difluorocyclohexanecarboxylic acid has been designed and synthesized as a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid. researchgate.net The synthesis was achieved in three steps from a commercially available starting material. The introduction of the gem-difluoro group was found to impact the compound's conformation, lipophilicity, and acidity. researchgate.net These fluorinated amino acids can be incorporated into peptides to modulate their properties for various therapeutic applications. nih.gov

Modulators of Key Biological Signaling Pathways (e.g., MAPK, PPAR)

The mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways are critical regulators of numerous cellular processes and are implicated in a variety of diseases, including cancer and metabolic disorders. While fluorinated compounds are of interest as modulators of these pathways, specific studies detailing the design, synthesis, and biological evaluation of methyl 4,4-difluorocyclohexanecarboxylate derivatives as modulators of the MAPK or PPAR pathways are not prominent in the available scientific literature. General research on PPAR agonists includes various chemical scaffolds, but a direct link to the 4,4-difluorocyclohexane moiety is not consistently reported. nih.govnih.govmdpi.com

In Vitro and In Vivo Biological Activity Profiling of Derived Compounds

The biological activity of compounds derived from this compound is most extensively documented in the context of CCR5 antagonists.

In vitro studies on Maraviroc have demonstrated its high potency and selectivity for the CCR5 receptor. It inhibits chemokine-induced intracellular calcium redistribution with IC50 values in the low nanomolar range and is devoid of agonist activity. selleckchem.com

In vivo studies in animal models have also been conducted. For example, following oral administration to dogs, Maraviroc showed good bioavailability. selleckchem.com In a mouse model, a Maraviroc-containing gel provided complete protection against vaginal HIV-1 challenge. selleckchem.com

For other potential therapeutic applications stemming from this scaffold, such as anticancer and antimycobacterial agents, comprehensive in vitro and in vivo biological activity data directly linked to derivatives of this compound are sparse in the public domain. While general methodologies for assessing the in vitro anticancer and antimycobacterial activity of various compounds are well-established, specific data tables for derivatives of the title compound are not available. researchgate.netresearchgate.netmdpi.comekb.eg

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The 4,4-difluorocyclohexane moiety is a powerful tool in structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The introduction of the gem-difluoro group at the 4-position of the cyclohexane (B81311) ring imparts distinct physicochemical changes that can profoundly influence biological activity.

One of the primary effects of the CF2 group is the strong inductive electron-withdrawing effect of the fluorine atoms. This effect can modulate the acidity (pKa) of nearby functional groups. For instance, in a series of functionalized cycloalkanes, the pKa of 4,4-difluorocyclohexanecarboxylic acid was found to be lower (i.e., more acidic) than its non-fluorinated counterpart due to the inductive effect of the fluorine atoms. nih.gov This modulation of acidity can be critical for optimizing interactions with biological targets, such as enzymes or receptors, where ionic bonds or hydrogen bonding play a key role.

Furthermore, the CF2 group can serve as a non-polar hydrogen bond acceptor, a property that can be exploited in lead optimization to form unique interactions with protein targets that are not possible with a simple methylene (B1212753) (CH2) group. This feature allows for the fine-tuning of binding affinity and selectivity.

In lead optimization, the 4,4-difluorocyclohexane scaffold is often used as a bioisosteric replacement for other groups to improve drug-like properties. For example, it can replace a metabolically labile position on a molecule to block unwanted oxidation. The conformational rigidity of the cyclohexane ring, further influenced by the fluorine substituents, can also help in locking the molecule into a bioactive conformation, thereby increasing potency. The table below illustrates how the introduction of the gem-difluoro group alters key physicochemical properties relevant to SAR.

| Compound | Structure | Property | Value | Reference |

|---|---|---|---|---|

| Cyclohexanecarboxylic acid |  | pKa | 4.90 | nih.gov |

| LogP | 1.96 | nih.gov | ||

| 4,4-Difluorocyclohexanecarboxylic acid |  | pKa | 4.54 | nih.gov |

| LogP | 1.79 | nih.gov |

Assessment of Metabolic Stability and Pharmacokinetic Implications

Metabolic stability is a critical parameter in drug design, determining the persistence of a compound in the body and thus influencing its half-life and bioavailability. researchgate.netsigmaaldrich.com Compounds that are rapidly metabolized often require more frequent dosing and can have variable effects among patients. The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. sigmaaldrich.com

The gem-difluorination of a cyclohexane ring, as in this compound derivatives, effectively shields the 4-position from metabolic attack. The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage. This "metabolic blocking" can lead to a longer in vivo half-life and improved pharmacokinetic profile.

In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability. admescope.com These assays measure the rate at which a compound is cleared over time, typically reported as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can have a favorable impact. Compared to their non-fluorinated and acyclic counterparts, gem-difluorinated compounds either showed no change or a slight improvement in metabolic stability. nih.gov This suggests that the 4,4-difluoro motif can be introduced to modulate other properties, such as acidity or conformation, without creating a new metabolic liability. The improved stability can lead to higher drug exposure in the body, potentially allowing for lower and less frequent doses.

The table below presents comparative metabolic stability data for model compounds, highlighting the impact of gem-difluorination.

| Compound Type | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

|---|---|---|

| Non-fluorinated Cyclohexane Derivative | 125 | nih.gov |

| 4,4-Difluorocyclohexane Derivative | 110 | nih.gov |

Analysis of Membrane Permeability and Transporter Recognition

A drug's ability to cross biological membranes is fundamental to its absorption and distribution to the target site. Passive membrane permeability is largely governed by a compound's physicochemical properties, particularly its lipophilicity (often measured as LogP or LogD) and solubility. nih.gov The introduction of the 4,4-difluoro group into a cyclohexane ring subtly alters these properties.

Studies have shown that the gem-difluoro group generally leads to a decrease in lipophilicity (lower LogP) compared to the corresponding non-fluorinated analogue. nih.gov For example, the LogP of 4,4-difluorocyclohexanecarboxylic acid is 1.79, whereas the LogP of cyclohexanecarboxylic acid is 1.96. nih.gov While a significant increase in lipophilicity can sometimes be detrimental (leading to poor solubility or non-specific binding), a modest adjustment can be beneficial for optimizing the balance between solubility and permeability required for good oral absorption.

Beyond passive diffusion, the interaction with membrane transporters is a key factor in a drug's absorption, distribution, and excretion. bioivt.commdpi.com Transporters can either facilitate the uptake of drugs into cells (uptake transporters) or pump them out (efflux transporters, such as P-glycoprotein). The structural and electronic changes induced by the 4,4-difluoro motif can influence how a molecule is recognized by these transporters. For instance, the altered charge distribution and conformational effects could either enhance or reduce a compound's affinity for a particular transporter. The evaluation of these interactions is typically performed using cell-based assays, such as those employing Caco-2 cells, which express a variety of transporters and serve as an in vitro model of the intestinal barrier. admescope.com Analysis within such systems would be required to determine if derivatives of this compound are substrates or inhibitors of key drug transporters, which has significant implications for their pharmacokinetic profile and potential for drug-drug interactions. mdpi.com

Advanced Spectroscopic and Analytical Research Methodologies in the Study of Methyl 4,4 Difluorocyclohexanecarboxylate

Applications of Advanced NMR Spectroscopy for Structural and Conformational Research

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of Methyl 4,4-difluorocyclohexanecarboxylate. The presence of the fluorine atoms and the cyclohexane (B81311) ring introduces complexities that are best resolved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and carbon-13 (¹³C) NMR provide the fundamental framework for the structural assignment. In the ¹H NMR spectrum, the methyl ester protons are expected to appear as a singlet, typically in the range of 3.6-3.8 ppm. The protons on the cyclohexane ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings, appearing in the aliphatic region of the spectrum.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the ester group will be observed downfield (around 170-175 ppm), while the methoxy (B1213986) carbon will resonate around 50-55 ppm. The carbon atom bonded to the two fluorine atoms (C4) will show a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The other carbons of the cyclohexane ring will also exhibit splitting due to two-bond (²JCF) and three-bond (³JCF) couplings, providing valuable structural information.

Advanced 2D NMR Techniques: To decipher the complex proton and carbon spectra, several 2D NMR techniques are employed:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons on adjacent carbons within the cyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon resonance to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). For this compound, HMBC can show correlations from the methyl protons to the carbonyl carbon, confirming the ester functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly useful for conformational analysis. It identifies protons that are close in space, even if they are not directly bonded. In the context of the cyclohexane ring, NOESY can help determine the axial or equatorial orientation of the ester group and the spatial relationships between different ring protons, providing insights into the chair conformation of the ring.

Conformational Research: The cyclohexane ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The presence of the gem-difluoro group at the 4-position influences the ring's conformational dynamics. Low-temperature NMR studies can be particularly insightful, as they can slow down the rate of chair-chair interconversion, potentially allowing for the observation of distinct signals for the axial and equatorial conformers. The coupling constants, particularly the vicinal proton-proton couplings (³JHH), are highly dependent on the dihedral angle and can be used to determine the preferred conformation of the ester group (axial vs. equatorial). Studies on analogous 1,1-difluorocyclohexane (B1205268) have shown that the fluorine atoms have a significant impact on the chemical shifts and coupling constants of the ring protons and carbons. semanticscholar.orgnih.gov

| NMR Data for this compound (Predicted) | |

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H (Methyl) | 3.6 - 3.8 (singlet) |

| ¹H (Cyclohexyl) | 1.5 - 2.5 (multiplets) |

| ¹³C (Carbonyl) | 170 - 175 |

| ¹³C (Methoxy) | 50 - 55 |

| ¹³C (C4) | 115 - 125 (triplet, ¹JCF) |

| ¹³C (Other Cyclohexyl) | 20 - 40 |

This table presents predicted chemical shift ranges based on general knowledge of similar structures. Actual values may vary.

High-Resolution Mass Spectrometry for Product Elucidation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for gaining insights into its fragmentation pathways. This information is critical for confirming the identity of the compound in complex mixtures and for studying reaction mechanisms.

Molecular Ion and Elemental Composition: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. For this compound (C₈H₁₂F₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This is a crucial step in the initial characterization of the compound.

Fragmentation Analysis: Electron ionization (EI) is a common technique used to induce fragmentation of the molecule in the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. For this compound, key fragmentation pathways can be predicted:

Loss of the methoxy group (-OCH₃): This would result in an acylium ion, [M - 31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This would lead to the formation of a difluorocyclohexyl cation, [M - 59]⁺.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

Cleavage of the cyclohexane ring: Various ring-opening and fragmentation pathways can occur, leading to a series of smaller charged fragments. The presence of the fluorine atoms will influence the stability of the resulting carbocations and thus the observed fragmentation pattern.

Mechanistic Insights: By analyzing the masses and relative abundances of the fragment ions, researchers can deduce the structure of the parent molecule and gain insights into the bond strengths and stabilities of different parts of the molecule. In the context of reaction monitoring, HRMS can be used to identify and characterize reaction intermediates and byproducts, providing valuable data for understanding reaction mechanisms. For instance, in the synthesis of this compound, HRMS could be used to track the disappearance of starting materials and the appearance of the desired product.

| Predicted HRMS Fragmentation Data for this compound | |

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₁₂F₂O₂⁺ |

| [M - OCH₃]⁺ | C₇H₉F₂O⁺ |

| [M - COOCH₃]⁺ | C₇H₁₁F₂⁺ |

| [M - HF]⁺ | C₈H₁₁FO₂⁺ |

This table shows some of the plausible fragment ions that could be observed in the mass spectrum.

Chromatographic Separations and Purity Methodologies for Research Materials

Chromatographic techniques are essential for the purification of this compound and for the determination of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, with the choice of method depending on the volatility and polarity of the compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of moderately polar, non-volatile compounds. For this compound, reversed-phase HPLC would be the most common approach.

Stationary Phase: A C18 or C8 column would likely provide good retention and separation. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer unique selectivity. chromatographyonline.comresearchgate.net

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. The composition of the mobile phase can be optimized to achieve the desired retention time and resolution.

Detection: A UV detector would be suitable for detection if the compound has a chromophore, although the ester group itself provides only weak UV absorbance at low wavelengths. If higher sensitivity is required, or for compounds without a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.

Method development in HPLC would involve optimizing parameters such as the column type, mobile phase composition (including pH and additives), flow rate, and column temperature to achieve a robust and reproducible separation for purity assessment.

Gas Chromatography (GC): Given that this compound is a relatively small and likely volatile ester, gas chromatography is a highly suitable technique for its analysis.

Column: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a good starting point.

Injector and Detector: A split/splitless injector would be used to introduce the sample, and a flame ionization detector (FID) would provide excellent sensitivity for this organic compound. For structural confirmation and identification of impurities, a mass spectrometer can be coupled to the GC (GC-MS).

Temperature Program: A temperature gradient would be employed to ensure the efficient elution of the compound and any impurities with different boiling points.

GC methods are particularly useful for determining the purity of the final product and for detecting any volatile impurities from the synthesis, such as residual solvents or starting materials.

| Chromatographic Methodologies for this compound | |

| Technique | Typical Conditions |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV or MS |

| GC | Column: 5% Phenyl-methylpolysiloxane; Carrier Gas: Helium; Detector: FID or MS |

This table provides a general overview of potential chromatographic conditions.

Emerging Research Areas and Future Directions for Methyl 4,4 Difluorocyclohexanecarboxylate

Integration into Advanced Drug Delivery Systems and Prodrug Design

The gem-difluoro group on a cyclohexane (B81311) ring is not merely a passive substituent; it actively modulates a molecule's physicochemical properties, making it a valuable component in the design of sophisticated drug delivery systems and prodrugs. The introduction of the CF2 group can significantly alter a compound's acidity (pKa), lipophilicity (LogP), metabolic stability, and conformational preferences. nih.govresearchgate.net These modifications are central to prodrug strategies, where an inactive or less active molecule is designed to be transformed into a potent drug in vivo, thereby improving its pharmacokinetic profile.

One of the primary applications of the 4,4-difluorocyclohexane moiety is its use as a bioisostere for other chemical groups, such as a carbonyl or a non-fluorinated ring. nih.govchemrxiv.orgnih.gov This replacement can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong inductive effect of the two fluorine atoms can lower the pKa of nearby functional groups, which can be exploited to control the ionization state of a drug, influencing its solubility and ability to cross biological membranes. researchgate.net

Recent research has focused on how gem-difluorination impacts molecular conformation. The CF2 group can introduce specific conformational constraints on the cyclohexane ring, which can be used to lock a drug molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme. nih.govrsc.org This conformational control is also crucial for prodrugs that require recognition by specific enzymes for activation. By tailoring the shape of the molecule using the 4,4-difluorocyclohexane scaffold, researchers can design prodrugs that are selectively cleaved in target tissues, reducing off-target effects.

The table below illustrates the typical influence of gem-difluorination on key physicochemical properties relevant to drug design, based on studies of functionalized cycloalkanes. researchgate.netresearchgate.net

| Property | Non-Fluorinated Cyclohexane Derivative | gem-Difluorinated Cyclohexane Derivative | Implication for Drug Delivery/Prodrug Design |

| pKa (Carboxylic Acid) | ~4.8 - 5.0 | ~4.0 - 4.2 | Increased acidity can enhance aqueous solubility at physiological pH. |

| pKa (Amine) | ~10.5 - 10.8 | ~9.5 - 9.8 | Reduced basicity can improve cell permeability and reduce off-target ionic interactions. |

| Lipophilicity (LogP) | Variable | Generally increased, but context-dependent | Modulates the balance between solubility and membrane permeability. |

| Metabolic Stability | Susceptible to oxidation at the 4-position | Blocked C-H oxidation at the 4-position | Increased half-life and bioavailability of the active drug. |

Exploration in Novel Materials Science Applications

The unique electronic properties and conformational rigidity conferred by the 4,4-difluorocyclohexane unit are being explored for applications beyond medicine, particularly in materials science. Fluorinated organic compounds are known for their distinct characteristics, including high thermal stability, chemical inertness, and unique dielectric properties, making them suitable for advanced materials like liquid crystals and specialty polymers. researchgate.netsigmaaldrich.com

The introduction of a gem-difluoro group creates a strong local dipole moment within the cyclohexane ring. When these rings are organized in a structured material, such as a liquid crystal or a polymer, these dipoles can lead to desirable bulk properties. Research on related structures, such as gem-difluorocyclopropanes, has shown their utility in the synthesis of liquid crystals, suggesting that cyclohexane derivatives could be similarly applied. researchgate.net The polarity and rigid structure of the 4,4-difluorocyclohexane moiety can influence the mesophase behavior, potentially leading to materials with specific optical or electronic responses required for display technologies.

In the field of polymer science, incorporating fluorinated building blocks like methyl 4,4-difluorocyclohexanecarboxylate can yield polymers with specialized properties. These properties can include:

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces for coatings.

High Thermal Stability: For use in high-temperature applications.

Low Refractive Index: For optical applications such as claddings for fiber optics.

Low Dielectric Constant: For use as insulating materials in microelectronics.

Future research will likely focus on the synthesis of polyesters or polyamides incorporating the 4,4-difluorocyclohexane unit and characterizing their thermal, mechanical, and optical properties to unlock their potential in advanced technology sectors.

Continued Advancements in Sustainable Synthesis of Fluorinated Building Blocks

The increasing demand for fluorinated building blocks has driven significant innovation in synthetic chemistry, with a strong emphasis on developing more sustainable and efficient methods. researchgate.net Traditional fluorination methods often rely on harsh reagents and conditions. Modern approaches, however, are shifting towards catalytic and electrochemical processes that offer greater selectivity, reduced waste, and improved safety profiles. rsc.org

Electrochemical Fluorination (ECF) represents a powerful and scalable technology for producing organofluorine compounds. wikipedia.org The Simons process and the Phillips Petroleum process are established industrial methods, but recent research has focused on developing milder ECF techniques. wikipedia.orgnih.gov For example, new protocols utilize more accessible and safer fluorine sources, such as hexafluorosilicate (B96646) salts, in electrochemical decarboxylative fluorination, a method directly applicable to the synthesis of fluorinated cyclohexanes from their carboxylic acid precursors. uq.edu.au

Photocatalysis has also emerged as a green and powerful tool for C-F bond formation and the introduction of fluorinated motifs. rsc.org Visible-light-mediated reactions allow for the generation of reactive radical species under mild conditions. Strategies using versatile reagents like ClCF2SO2Na as a "difluoromethylene" linchpin enable the modular synthesis of gem-difluoroalkanes from abundant alkene feedstocks. rsc.org These methods provide novel and more sustainable pathways to building blocks like this compound.

| Synthesis Method | Key Features | Advantages for Sustainability |

| Traditional Deoxofluorination | Uses reagents like DAST or Deoxo-Fluor®. | Effective but can generate hazardous byproducts. |

| Electrochemical Fluorination | Uses electric current to drive fluorination. | Avoids stoichiometric use of hazardous oxidizing agents; can use safer fluorine sources. uq.edu.aunih.gov |

| Photocatalysis | Uses visible light and a photocatalyst. | Operates at ambient temperature and pressure; high functional group tolerance. rsc.org |

Rational Design and Predictive Modeling for Future Compound Development

The development of new molecules containing the 4,4-difluorocyclohexane scaffold is increasingly being guided by computational chemistry and machine learning. researchgate.net These in silico approaches allow researchers to predict the properties of novel compounds before they are synthesized, saving significant time and resources. researchgate.net This rational design process is accelerating the discovery of new drugs and materials.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.govut.ee For fluorinated compounds, QSAR models can predict parameters like receptor binding affinity, toxicity, or metabolic stability, helping to screen large virtual libraries and prioritize the most promising candidates for synthesis. researchgate.net

Machine Learning (ML) and artificial intelligence are revolutionizing the field by enabling more complex and accurate predictions. mdpi.com ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes, optimizing conditions for higher yields and purity. acs.org In molecular design, ML models can predict key drug discovery properties like pKa and LogP with increasing accuracy, even for complex fluorinated molecules where traditional prediction methods often fail. nih.gov

| Computational Tool | Application in Compound Development |

| Quantum Mechanics (QM) | Calculates electronic structure, predicts reaction mechanisms, and determines conformational energies. |

| Molecular Dynamics (MD) | Simulates the movement of molecules over time to study conformational flexibility and binding dynamics. |

| QSAR/QSPR | Predicts biological activity (QSAR) or physicochemical properties (QSPR) based on molecular descriptors. nih.govnih.gov |

| Machine Learning (ML) | Predicts reaction outcomes, designs novel molecules with desired properties, and analyzes complex biological data. acs.orgarxiv.org |

The synergy between advanced synthesis and predictive modeling will continue to drive the exploration of this compound and its derivatives, paving the way for the next generation of innovative pharmaceuticals and functional materials.

常见问题

Synthesis Optimization

Q: How can reaction conditions be optimized to improve yields during the synthesis of methyl 4,4-difluorocyclohexanecarboxylate? A: Yields in substitution reactions (e.g., OH → CN) are highly sensitive to catalyst loading and reaction time. For example, increasing catalyst (e.g., TMSCN) loads and adjusting temperature regimes improved the CN/OH derivative ratio from 50:50 to 70:30 in isolated material. Scaling experiments demonstrated reproducibility, achieving 20 g of the target compound in a single run .

Fluorine Substituent Reactivity

Q: How does the difluoro substitution at the 4,4-positions influence the compound’s reactivity in hydrolysis or substitution reactions? A: The CF₂ group introduces hydrolytic instability under standard acidic conditions. For instance, using dilute HCl led to CF₂ cleavage, forming ketone byproducts (observed via HPLC-MS). Substituting acetic acid with controlled HCl minimized side reactions, yielding ~60% of the desired amino acid hydrochloride .

Advanced Purification Strategies

Q: What chromatographic or distillation methods are effective for purifying this compound from reaction by-products? A: Distillation under reduced pressure (e.g., 8 mm Hg at 84–86°C) is effective due to the compound’s boiling point. For polar by-products, reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients can resolve impurities .

Analytical Characterization

Q: Which spectroscopic techniques are most reliable for characterizing structural and conformational features of this compound? A: Key methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。